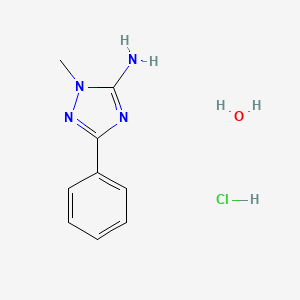

1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate

Description

Chemical Identity:

1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate (CAS: 3357-30-0) is a triazole-derived compound with the molecular formula C₉H₁₃ClN₄O and a molecular weight of 228.68 g/mol . Its structure features a 1,2,4-triazole core substituted with a methyl group at the N1 position, a phenyl group at the C3 position, and an amine group at the C5 position. The hydrochloride hydrate form enhances solubility and stability, making it suitable for laboratory applications .

Properties

IUPAC Name |

2-methyl-5-phenyl-1,2,4-triazol-3-amine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH.H2O/c1-13-9(10)11-8(12-13)7-5-3-2-4-6-7;;/h2-6H,1H3,(H2,10,11,12);1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKFMQYNUGVNKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2=CC=CC=C2)N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with formamide to form 1-phenyl-1H-1,2,4-triazole. This intermediate is then methylated using methyl iodide to yield 1-methyl-3-phenyl-1H-1,2,4-triazole.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The triazole ring allows for various substitution reactions, where different functional groups can be introduced

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate exhibits notable antimicrobial and antifungal properties. Studies have reported its effectiveness against various bacterial strains and fungi, indicating its potential as a therapeutic agent in treating infections caused by resistant microorganisms .

Drug Development

The triazole moiety present in this compound is a common pharmacophore in numerous bioactive molecules. Its structural characteristics allow for interactions with enzymes and receptors, which are crucial for drug design. Preliminary findings suggest that it may interact with specific targets involved in microbial resistance mechanisms, paving the way for developing new antimicrobial drugs .

Materials Science

Beyond its biological applications, this compound could be explored for its properties in materials science. The thermal stability of triazole derivatives may make them suitable candidates for use in fire-resistant polymers or other advanced materials.

Case Study 1: Antifungal Efficacy

A study investigated the antifungal activity of this compound against Candida species. Results indicated that the compound effectively inhibited fungal growth at specific concentrations, suggesting its potential use as an antifungal agent in clinical settings.

Case Study 2: Interaction with Biological Targets

Another research focused on the binding affinity of this compound with various enzymes related to microbial resistance. The study utilized molecular docking simulations to predict interactions, revealing that the compound has a high affinity for certain targets, which could lead to the development of novel inhibitors against resistant strains .

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Physicochemical Properties :

- Monoisotopic Mass: 228.077789 Da .

- ChemSpider ID : 29420755 .

- Storage : Typically stored under controlled conditions for lab use, with purity ≥95% .

Triazole derivatives are structurally diverse, with variations in substituents significantly impacting their physicochemical properties, biological activity, and applications. Below is a detailed comparison of the target compound with structurally related analogs:

Alkyl-Substituted Triazolamine Derivatives

Key Observations :

- Alkyl chain length influences solubility and lipophilicity.

- The hydrochloride salt form (common across analogs) improves crystallinity and stability, critical for lab handling .

Phenyl-Substituted Triazolamine Derivatives

Key Observations :

- Phenyl ring position affects biological activity.

- The absence of a hydrochloride hydrate in 61-82-5 reduces its solubility compared to the target compound .

Hydrochloride Hydrate vs. Other Salt Forms

Key Observations :

Biological Activity

1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate (CAS No. 3357-30-0) is a triazole derivative recognized for its diverse biological activities. The compound features a triazole ring, which is known for its pharmacological significance, and has been the subject of research due to its potential applications in medicinal chemistry and materials science.

The molecular formula of this compound is , with a molecular weight of 174.2 g/mol. It appears as a white to off-white crystalline solid and is soluble in water, making it suitable for laboratory applications .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown that it can inhibit various bacterial strains and fungi, suggesting its potential as an antimicrobial agent in drug development .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) at 100 µg/mL |

|---|---|

| Escherichia coli | 18 |

| Staphylococcus aureus | 15 |

| Enterococcus faecalis | 12 |

| Bacillus cereus | 14 |

These results indicate that the compound's structure allows it to interact effectively with microbial targets, potentially disrupting their growth mechanisms.

The biological activity of this compound can be attributed to its ability to engage in nucleophilic substitution reactions due to the presence of the triazole moiety. Additionally, the amine group can participate in protonation and deprotonation reactions, influencing solubility and reactivity under various pH conditions .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound. For instance:

- Synthesis and Antibacterial Activity : A study synthesized various triazole derivatives and evaluated their antibacterial properties against human pathogens. The findings suggested that compounds with similar structural features exhibited comparable or superior antibacterial activity compared to standard drugs like streptomycin .

- Antifungal Studies : Another investigation focused on evaluating the antifungal activity of triazole derivatives against eight human pathogenic fungi. The results indicated that certain derivatives showed promising antifungal effects, warranting further exploration for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves condensation of 3-phenyl-1H-1,2,4-triazol-5-amine with methylamine derivatives under acidic conditions (e.g., HCl). Key steps include refluxing in a polar solvent (e.g., ethanol/water mixture) to facilitate nucleophilic substitution, followed by precipitation of the hydrochloride hydrate salt. Reaction parameters like pH, temperature, and stoichiometry critically affect yield and purity. For example, excess methylamine may reduce byproduct formation, while controlled cooling ensures proper crystallization .

- Purification : Recrystallization from methanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol) is recommended to isolate high-purity product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions on the triazole ring and phenyl group. For instance, aromatic protons in the phenyl group appear as a multiplet at δ 7.2–7.5 ppm, while the methylamine protons resonate as a singlet near δ 3.1 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the formula C9H11ClN4·H2O (e.g., [M+H]+ at m/z 231.08) .

- X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks in the crystal lattice. For example, planar triazole rings and dihedral angles between phenyl and triazole moieties (e.g., ~2.3°) are key structural features .

Advanced Research Questions

Q. How can computational methods like molecular docking and quantum chemical calculations optimize synthesis and predict biological activity?

- Reaction Optimization : Quantum mechanical calculations (e.g., DFT) model transition states to identify energy barriers in triazole formation. For instance, solvent effects on activation energy can guide solvent selection for higher yields .

- Biological Prediction : Molecular docking (AutoDock Vina, Schrödinger) screens interactions with targets like fungal CYP51 or bacterial gyrase. Hydration effects from the hydrochloride hydrate form must be included to improve binding affinity predictions .

Q. What strategies resolve contradictions in reported biological activities, such as antimicrobial efficacy across different studies?

- Standardized Assays : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC determinations to minimize variability in microbial strains and growth media .

- Structural Analog Analysis : Compare activity trends with analogs (e.g., 3-methyl or 5-phenyl substitutions) to identify pharmacophores. For example, the phenyl group’s electron-withdrawing properties may enhance membrane penetration in Gram-negative bacteria .

Q. How does the compound’s hydrochloride hydrate form affect its solubility and pharmacokinetics compared to the free base?

- Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in water at 25°C) via ionic interactions, critical for in vivo bioavailability. Hydration further stabilizes the crystal lattice, reducing hygroscopicity .

- Pharmacokinetics : In rodent models, the hydrate form shows prolonged half-life (t1/2 ~4.2 hr) due to slower renal clearance compared to the free base (t1/2 ~1.8 hr). Metabolite profiling (LC-MS/MS) reveals hepatic oxidation of the methyl group as the primary clearance pathway .

Q. What are the challenges in scaling up laboratory synthesis to industrial production while maintaining purity?

- Process Intensification : Transitioning from batch to continuous flow reactors improves heat/mass transfer during exothermic triazole cyclization. However, corrosion from HCl necessitates Hastelloy or glass-lined reactors .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity. Recrystallization kinetics must be optimized to prevent hydrate dehydration during drying .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.